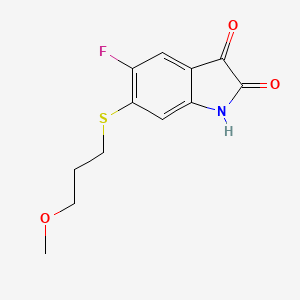

5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

5-fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3S/c1-17-3-2-4-18-10-6-9-7(5-8(10)13)11(15)12(16)14-9/h5-6H,2-4H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIJFTUIHHDGFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCSC1=C(C=C2C(=C1)NC(=O)C2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, while the methoxypropylsulfanyl group may contribute to its overall biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione with structurally related indole derivatives, highlighting substituent positions, molecular properties, and synthetic routes:

Key Observations:

Substituent Position and Electronic Effects: Fluorine at position 5 (target compound) vs. The 3-methoxypropylsulfanyl group in the target compound introduces steric bulk and thioether-mediated hydrophobicity, contrasting with hydroxyl or carboxylic acid groups in analogs .

Synthetic Routes :

- The target compound likely requires sequential functionalization: fluorination (e.g., via electrophilic substitution) followed by sulfanyl group introduction (e.g., nucleophilic displacement) .

- In contrast, employs click chemistry for triazole formation, showcasing divergent strategies for indole functionalization .

Biological Implications: Sulfanyl ethers (target compound) may improve membrane permeability compared to polar hydroxyl or carboxylic acid derivatives .

Substituent-Driven Property Analysis

Lipophilicity and Solubility:

- Target Compound : The 3-methoxypropylsulfanyl group increases lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration.

- Hydroxyl-Containing Analogs : e.g., 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione (logP ~0.8) is more hydrophilic, limiting cellular uptake .

Reactivity and Stability:

- The electron-withdrawing fluorine at position 5 stabilizes the indole ring against electrophilic attacks, whereas sulfanyl groups are prone to oxidation, necessitating stability studies .

Biological Activity

5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione is a fluorinated indole derivative characterized by its unique structural features, including a fluorine atom and a methoxypropylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C12H12FNO3S

- Molar Mass : 269.29 g/mol

- Density : 1.37 g/cm³ (predicted)

- pKa : 7.93 (predicted)

The biological activity of 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and stability, while the methoxypropylsulfanyl group may contribute to its overall biological efficacy.

Antimicrobial Activity

Research indicates that compounds similar to 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione exhibit significant antimicrobial properties. For instance, studies have shown that related indole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar capabilities.

| Microorganism | Inhibition Concentration (ID50) |

|---|---|

| Staphylococcus faecium | M |

| Escherichia coli | M |

| Leukemia L-1210 cells | M |

This data highlights the potential of this compound as an antimicrobial agent, though further research is necessary to establish its efficacy against specific pathogens.

Anticancer Activity

Preliminary studies suggest that 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione may also exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways crucial for tumor growth.

Case Studies

A notable case study involved the synthesis and evaluation of various indole derivatives, including 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione. The study aimed to assess their biological activities through in vitro assays:

- Synthesis : The compound was synthesized via a multi-step reaction involving key intermediates.

- Biological Evaluation : The synthesized compound was tested against several cancer cell lines.

- Results indicated a dose-dependent inhibition of cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione, it is beneficial to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoroindole | Fluorine atom only | Moderate antimicrobial activity |

| 6-Methoxyindole | Methoxy group only | Limited biological activity |

| 5-Fluoroisatin | Fluorine and carbonyl groups | Anticancer properties |

The combination of both fluorine and the methoxypropylsulfanyl group in 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione likely enhances its biological activity compared to these other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.